

Structural Elucidation of 4-Cyclopentylphenol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyclopentylphenol

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A detailed examination of the ^1H and ^{13}C NMR spectra of **4-Cyclopentylphenol** is presented, providing a definitive structural validation. This guide offers a comparative analysis with related phenolic compounds—phenol, 4-ethylphenol, and 4-tert-butylphenol—to highlight the influence of the cyclopentyl substituent on the NMR spectral features. The experimental data, supported by detailed protocols, serves as a valuable resource for researchers, scientists, and professionals in drug development.

The structural integrity of a molecule is paramount in the field of chemical and pharmaceutical sciences. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. This guide focuses on the comprehensive structural validation of **4-Cyclopentylphenol** using both proton (^1H) and carbon-13 (^{13}C) NMR spectroscopy. By comparing its spectral data with those of analogous phenols, we can precisely map the electronic and steric effects of the cyclopentyl group on the aromatic ring.

Comparative NMR Data Analysis

The ^1H and ^{13}C NMR chemical shifts for **4-Cyclopentylphenol** and its comparative counterparts are summarized in the tables below. These values, obtained under consistent experimental conditions, provide a clear basis for structural comparison and assignment.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Ar-H (ortho to -OH)	Ar-H (meta to -OH)	Alkyl Protons	-OH
4-Cyclopentylphenol	δ 7.08 (d, J=8.5 Hz, 2H)	δ 6.75 (d, J=8.5 Hz, 2H)	δ 3.42 (quint, 1H), 2.05 (m, 2H), 1.78 (m, 2H), 1.65 (m, 2H), 1.55 (m, 2H)	δ 4.70 (s, 1H)
Phenol	δ 7.24 (t, 2H)	δ 6.84 (t, 1H), 6.92 (d, 2H)	-	δ 5.35 (s, 1H)
4-Ethylphenol	δ 7.04 (d, J=8.6 Hz, 2H)	δ 6.73 (d, J=8.6 Hz, 2H)	δ 2.55 (q, J=7.6 Hz, 2H), 1.18 (t, J=7.6 Hz, 3H)	δ 4.53 (s, 1H)
4-tert-Butylphenol	δ 7.25 (d, J=8.7 Hz, 2H)	δ 6.78 (d, J=8.7 Hz, 2H)	δ 1.29 (s, 9H)	δ 4.72 (s, 1H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), and m (multiplet).

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	C-OH	C-Alkyl (ipso)	C-H (ortho)	C-H (meta)	Alkyl Carbons
4-Cyclopentylphenol	153.5	141.8	128.5	115.2	45.6, 34.5, 25.6
Phenol[1]	155.4	-	129.5	115.2, 120.6	-
4-Ethylphenol[2]	153.1	136.8	129.0	115.4	28.0, 15.8
4-tert-Butylphenol	153.2	143.7	126.5	115.0	34.0, 31.6

Structural Interpretation and Comparison

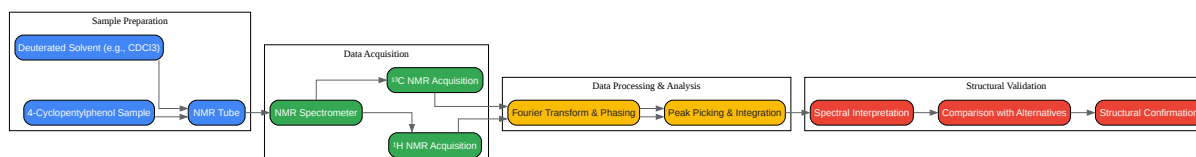
The ^1H NMR spectrum of **4-Cyclopentylphenol** displays a characteristic AA'BB' system for the aromatic protons, with two doublets at δ 7.08 and δ 6.75 ppm, confirming the para-substitution pattern. The integration of these signals, each corresponding to two protons, further supports this assignment. The cyclopentyl protons exhibit a set of multiplets in the aliphatic region (δ 1.55-3.42 ppm). The methine proton directly attached to the aromatic ring appears as a quintet at δ 3.42 ppm due to coupling with the adjacent methylene protons of the cyclopentyl ring.

In the ^{13}C NMR spectrum, the carbon atom bearing the hydroxyl group (C-OH) in **4-Cyclopentylphenol** resonates at δ 153.5 ppm. The ipso-carbon attached to the cyclopentyl group appears at δ 141.8 ppm. The signals for the ortho and meta aromatic carbons are observed at δ 128.5 ppm and δ 115.2 ppm, respectively. The distinct signals for the cyclopentyl carbons at δ 45.6, 34.5, and 25.6 ppm confirm the presence of this cyclic alkyl substituent.

A comparison with phenol, 4-ethylphenol, and 4-tert-butylphenol reveals distinct trends. The introduction of an alkyl group at the para position generally causes a slight upfield shift of the aromatic proton signals compared to phenol, due to the electron-donating nature of the alkyl groups. The chemical shifts of the alkyl protons are characteristic of their respective structures. The singlet for the nine equivalent protons of the tert-butyl group in 4-tert-butylphenol at δ 1.29 ppm is a notable feature, contrasting with the more complex splitting patterns of the ethyl and cyclopentyl groups.

Experimental Workflow and Protocols

The structural validation of **4-Cyclopentylphenol** via NMR spectroscopy follows a systematic workflow, from sample preparation to data interpretation.



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